ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate: is a complex organic compound characterized by its pyran ring structure, which includes an amino group, a cyano group, an ethyl group, and a phenyl group
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-13-15(17(20)21-4-2)14(11-8-6-5-7-9-11)12(10-18)16(19)22-13/h5-9,14H,3-4,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRGQRYFEJFAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays and as a precursor for bioactive molecules.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industry, this compound is utilized in the development of new materials and chemicals, contributing to advancements in various sectors.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
Uniqueness: Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate stands out due to its specific structural features, such as the presence of the ethyl group at the 2-position, which influences its reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
